CG500354
CAS No.: 1869949-14-3
Cat. No.: VC0523266
Molecular Formula: 404.10
Molecular Weight: 404.43
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1869949-14-3 |
|---|---|
| Molecular Formula | 404.10 |
| Molecular Weight | 404.43 |
| IUPAC Name | 4-[[4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-thiazolyl]amino]-phenol |
| Standard InChI | InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24) |
| Standard InChI Key | QUWJMOWHKOSCQS-UHFFFAOYSA-N |
| SMILES | OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
CG500354 is a structurally distinct small molecule with specific chemical properties that contribute to its biological activity. The compound is characterized by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 1869949-14-3 |
| Molecular Formula | C20H18F2N2O3S |
| Molecular Weight | 404.43 g/mol |
| SMILES | OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1 |
| InChI | InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24) |
The chemical structure of CG500354 contains key functional groups that enable its selective binding to PDE4D, including a thiazole core connected to a hydroxyphenyl group and a difluoromethoxy moiety. This structural configuration is crucial for its inhibitory activity against PDE4D.
Mechanism of Action
PDE4D Inhibition
CG500354 functions primarily as a phosphodiesterase-4 subtype D (PDE4D) inhibitor. Phosphodiesterases are enzymes responsible for hydrolyzing cyclic adenosine monophosphate (cAMP), and their inhibition leads to increased intracellular cAMP levels . The compound demonstrates specificity for the PDE4D variant, which has been implicated in various cancer pathways, particularly in glioblastoma multiforme .
The selective targeting of PDE4D by CG500354 represents a novel approach in cancer therapeutics, as PDE4D has been identified as a potential oncogenic driver in various cancer types. Research indicates that PDE4D inhibition by CG500354 directly impacts tumor cell proliferation and differentiation pathways .
cAMP/CREB Signaling Pathway
Following PDE4D inhibition, CG500354 triggers a cascade of signaling events primarily through the cAMP/CREB pathway. The compound increases extracellular cAMP levels and upregulates the protein levels of protein kinase A (PKA) and cAMP-response element-binding protein (CREB) . This signaling pathway is crucial for regulating cell growth, differentiation, and survival.
Studies have shown that CG500354 treatment results in increased phosphorylation of PKA and CREB, indicating activation of this signaling pathway . The activated cAMP/PKA/CREB axis subsequently modulates the expression of various downstream genes involved in cell cycle regulation and neural differentiation, ultimately leading to growth arrest and differentiation of GBM cells .
Effects on Glioblastoma Multiforme
Growth Arrest
One of the primary effects of CG500354 on GBM cells is the induction of growth arrest. Treatment with CG500354 regulates several cell cycle-related proteins, including:
-
Upregulation of tumor suppressor p53
-
Increased expression of cyclin-dependent kinase inhibitors p21 and p27
These molecular changes collectively contribute to cell cycle arrest in GBM cells. The induction of growth arrest is a critical mechanism by which CG500354 exerts its anti-tumor effects, as uncontrolled proliferation is a hallmark of cancer cells . The compound's ability to regulate multiple cell cycle checkpoints makes it a promising candidate for targeting the proliferative capacity of GBM cells.
Neural Differentiation
In addition to growth arrest, CG500354 induces neural differentiation in GBM-derived cells. This effect is evidenced by changes in the expression of neural lineage markers, including:
| Marker | Type | Change with CG500354 Treatment | Significance |
|---|---|---|---|
| Nestin | Neural progenitor marker | Decreased | Indicates loss of stem cell properties |
| GFAP | Astrocyte marker | Increased | Suggests differentiation toward astrocytic lineage |
| Tuj-1 (β-III tubulin) | Neuronal marker | Increased | Indicates differentiation toward neuronal lineage |
The induction of neural differentiation is particularly significant in the context of GBM, as it represents a shift from the undifferentiated, highly malignant state to a more differentiated, less aggressive phenotype . This forced differentiation approach is considered a promising strategy in cancer therapy, particularly for targeting cancer stem cells that are often resistant to conventional treatments.
Research Findings
In Vitro Studies
Multiple in vitro studies have demonstrated the efficacy of CG500354 in targeting GBM cells. When CD133-expressing human primary GBM cells were treated with CG500354, researchers observed:
-
Significant growth inhibition of GBM-derived cells
-
Induction of neural differentiation as confirmed by increased expression of GFAP and Tuj1
-
Activation of the cAMP/CREB signaling pathway
-
Regulation of cell cycle-related proteins including p53, p21, p27, and phase-specific cyclins
Comparative studies with mimetic substances like Forskolin and Rolipram have revealed comparable results to CG500354, further validating the compound's mechanism of action through the cAMP pathway . The specificity of CG500354 for PDE4D makes it particularly valuable as a targeted therapeutic agent for GBM.
In Vivo Studies
In vivo research has further substantiated the therapeutic potential of CG500354. When GBM-derived cells were used to induce tumors in NOD/SCID mice, CG500354 treatment resulted in:
-
Differentiation of GBM-derived cells into Tuj1 and GFAP expressing cells
-
Reduced tumor growth and progression
-
Modulation of the tumor microenvironment through altered signaling pathways
These in vivo findings are particularly promising as they demonstrate that the effects observed in cell culture systems translate to more complex biological settings, suggesting potential clinical applicability for CG500354.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume